Technical Profile: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate
Technical Profile: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate
Topic: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a specialized heterocyclic building block used in the design of conformationally restricted small molecules. As a protected indoline derivative, it serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and E3 ligase binders in PROTAC® technology.
This guide provides a definitive technical analysis of this compound, focusing on its synthesis from commercially available precursors, its physicochemical profile, and its strategic utility in drug discovery.
Identity & Physicochemical Profile
While the specific alcohol derivative is often generated in situ or cataloged under internal proprietary registries, it is defined by the reduction of its stable, commercially indexed precursors.
| Parameter | Technical Specification |
| Systematic Name | tert-butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Core Scaffold | Indoline (2,3-dihydroindole) |
| Key Functional Groups | N-Boc (carbamate), Primary Alcohol (hydroxymethyl) |
| Primary Precursor CAS | 174539-67-4 (Aldehyde form) |
| Alternative Precursor CAS | 143262-20-8 (Carboxylic acid form) |
| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water. |
| Stability | Stable at -20°C; Alcohol group susceptible to oxidation if unprotected. |
Synthetic Pathways & Protocols
The synthesis of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is most reliably achieved via the reduction of its oxidized congeners. The choice of pathway depends on the availability of the starting material (aldehyde vs. acid).
Pathway A: Reduction of the Aldehyde (Preferred)
This route is milder and chemoselective, preserving the N-Boc group without risk of over-reduction or carbamate cleavage.
Precursor: tert-Butyl 7-formylindoline-1-carboxylate (CAS 174539-67-4).
Protocol:
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Dissolution: Dissolve 1.0 eq of tert-butyl 7-formylindoline-1-carboxylate in anhydrous Methanol (MeOH) or Tetrahydrofuran (THF) (0.1 M concentration).
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Cooling: Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
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Reduction: Portion-wise add Sodium Borohydride (NaBH₄) (1.5 – 2.0 eq). Gas evolution (H₂) will occur; ensure proper venting.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS for disappearance of the aldehyde.
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Quench: Quench carefully with saturated aqueous NH₄Cl or water.
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Extraction: Extract with Ethyl Acetate (EtOAc) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient) typically yields the alcohol as a colorless to pale yellow oil/solid.
Pathway B: Reduction of the Carboxylic Acid
Used when the acid precursor is more accessible. Requires stronger reducing agents.
Precursor: 1-Boc-indoline-7-carboxylic acid (CAS 143262-20-8).
Protocol:
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Activation: Dissolve the acid (1.0 eq) in anhydrous THF (0.2 M).
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Reagent: Add Borane-THF complex (BH₃·THF) (1.0 M solution, 2.0–3.0 eq) dropwise at 0°C.
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Note: Avoid LiAlH₄ if possible, as it may attack the Boc carbamate at elevated temperatures or extended times.
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Reflux: Stir at RT for 1 hour, then gently reflux if conversion is slow.
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Workup: Cool to 0°C. Carefully quench with MeOH (to break down borane complexes). Concentrate and partition between EtOAc/Water.
Visual Synthesis Workflow
Figure 1: Synthetic pathways for the preparation of the target alcohol from commercially available oxidized precursors.
Medicinal Chemistry Applications
The 7-hydroxymethyl indoline scaffold offers unique structural vectors compared to standard aniline or indole derivatives.
Conformational Restriction
Unlike a benzyl amine or aniline, the indoline ring fuses the nitrogen lone pair into a bicyclic system. The 7-position substituent projects into a specific vector space, often used to:
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Fill Hydrophobic Pockets: In kinase inhibitors, the 7-substituent can access the "back pocket" or solvent-exposed regions depending on binding mode.
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Macrocyclization: The hydroxymethyl group serves as an excellent handle for creating macrocycles (via ether formation or amination after activation), reducing entropic penalty upon binding.
PROTAC® Linker Attachment
In Targeted Protein Degradation (TPD), the indoline scaffold is frequently used in E3 ligase ligands (e.g., VHL or Cereblon binders).
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The 7-hydroxymethyl group acts as a "exit vector" for the linker chain.
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Converting the alcohol to a mesylate/tosylate allows for the attachment of PEG or alkyl linkers connecting to the Warhead (Protein of Interest ligand).
Isostere Logic
The 7-hydroxymethylindoline moiety is often explored as a bioisostere for:
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7-hydroxymethylindole: To remove aromaticity and alter pKa.
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Ortho-substituted anilines: To lock the conformation and reduce metabolic liability (N-dealkylation).
Strategic Vector Map
Figure 2: Strategic utility of the 7-hydroxymethyl indoline scaffold in drug design.
Handling & Stability
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Storage: Store at -20°C under inert gas. The N-Boc group is acid-sensitive; avoid exposure to HCl or TFA fumes during storage.
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Activation: To use the hydroxymethyl group as an electrophile (e.g., for SN2 coupling), convert it to a Mesylate (MsCl/TEA) or Bromide (CBr₄/PPh₃) immediately prior to use. The activated species are less stable than the alcohol.
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Deprotection: The N-Boc group can be removed using 4N HCl in Dioxane or TFA/DCM (1:1). Note that after deprotection, the resulting free indoline is prone to oxidation to the indole if exposed to air/light for prolonged periods.
References
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Organic Syntheses. (1998). Synthesis of 7-Indolinecarboxaldehyde and derivatives. Coll. Vol. 9, p. 124.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 174539-67-4 (Aldehyde Precursor).
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World Intellectual Property Organization (WIPO). WO2020006016A1 - Naphthyridinone compounds useful as T cell activators. (Demonstrates use of 7-formylindoline precursor in medicinal chemistry).
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Thermo Fisher Scientific. 1-Boc-indoline-7-carboxylic acid (CAS 143262-20-8) Product Specification.
